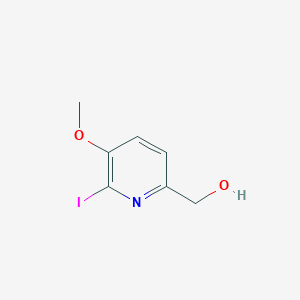
(6-Iodo-5-methoxy-pyridin-2-yl)-methanol
Vue d'ensemble
Description
(6-Iodo-5-methoxy-pyridin-2-yl)-methanol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an iodine atom at the 6-position, a methoxy group at the 5-position, and a methanol group at the 2-position. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol typically involves the iodination of a methoxy-substituted pyridine followed by the introduction of a methanol group. One possible synthetic route could be:
Iodination: Starting with 5-methoxy-pyridine, the compound can be iodinated at the 6-position using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Methanol Introduction: The iodinated intermediate can then be reacted with formaldehyde and a reducing agent to introduce the methanol group at the 2-position.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Iodo-5-methoxy-pyridin-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, under conditions such as heating or using a catalyst
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Deiodinated pyridine derivatives
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Iodo-5-methoxy-pyridin-2-yl)-methanol can be used as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable building block for creating novel compounds.
Biology and Medicine
In biology and medicine, pyridine derivatives are often explored for their potential pharmacological activities. This compound could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In the industrial sector, such compounds might be used in the development of new materials, agrochemicals, or as catalysts in various chemical reactions.
Mécanisme D'action
The mechanism of action of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol would depend on its specific biological target. Generally, pyridine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The methoxy and iodine substituents might enhance the compound’s binding affinity or selectivity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Iodo-5-methoxy-pyridin-2-yl)-methanamine: Similar structure but with an amine group instead of methanol.
(6-Iodo-5-methoxy-pyridin-2-yl)-ethanol: Similar structure but with an ethanol group instead of methanol.
(6-Iodo-5-methoxy-pyridin-2-yl)-methanoic acid: Similar structure but with a carboxylic acid group instead of methanol.
Uniqueness
The uniqueness of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol lies in its specific substitution pattern, which can influence its reactivity and biological activity. The combination of iodine, methoxy, and methanol groups can provide distinct chemical properties compared to its analogs.
Propriétés
IUPAC Name |
(6-iodo-5-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYGESYWHKNBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

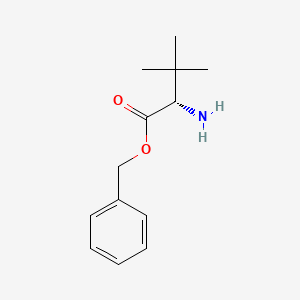
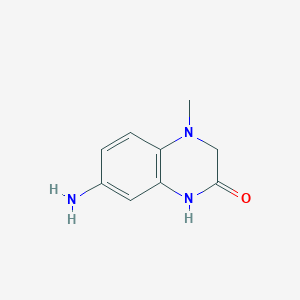

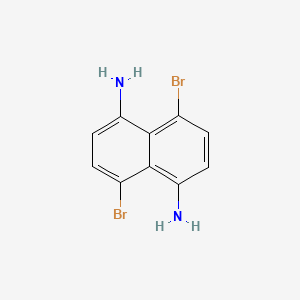
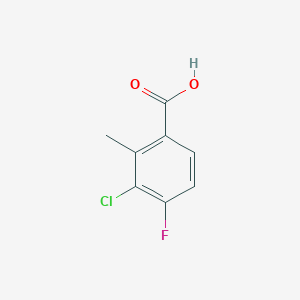
![O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B3243016.png)
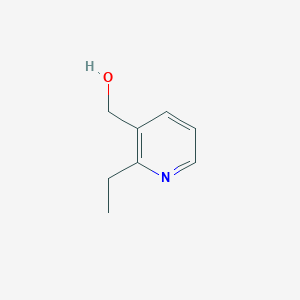
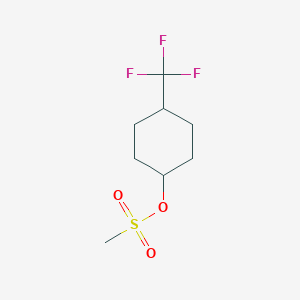
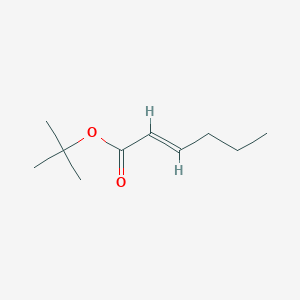
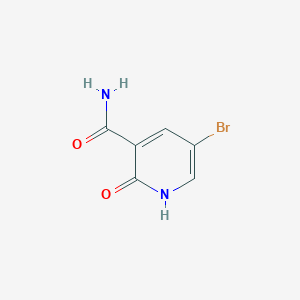
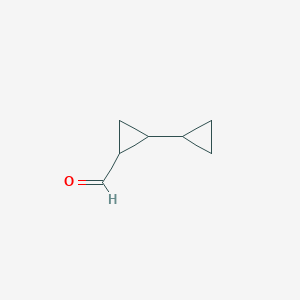
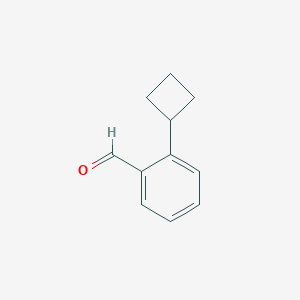
![3-Iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3243084.png)
